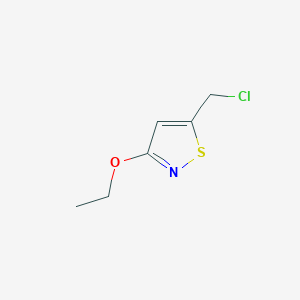![molecular formula C8H8N2O2S B019439 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 108480-70-2](/img/structure/B19439.png)
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated. In
Wissenschaftliche Forschungsanwendungen
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. It has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has also been shown to inhibit the expression of certain oncogenes, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models, and has been shown to induce apoptosis in cancer cells. It has also been investigated for its potential neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one in lab experiments is its relatively low toxicity and high solubility in water, making it easy to administer to animals or cells in culture. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. One area of interest is its potential use as an anti-inflammatory agent in the treatment of diseases such as arthritis and asthma. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the reaction of 2-aminopyridine with thiourea in the presence of a catalyst. The resulting product is then treated with methoxyacetic acid to yield the final compound. This synthesis method has been optimized to produce high yields and purity of the compound.
Eigenschaften
CAS-Nummer |
108480-70-2 |
|---|---|
Produktname |
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one |
Molekularformel |
C8H8N2O2S |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C8H8N2O2S/c1-12-7-3-2-5-8(10-7)13-4-6(11)9-5/h2-3H,4H2,1H3,(H,9,11) |
InChI-Schlüssel |
YLBLERGXDJZMSH-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C=C1)NC(=O)CS2 |
Kanonische SMILES |
COC1=NC2=C(C=C1)NC(=O)CS2 |
Synonyme |
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one,6-methoxy-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)












